molecular formula C16H30O B110332 (Z)-11-Hexadecenal CAS No. 53939-28-9

(Z)-11-Hexadecenal

Cat. No. B110332
CAS RN: 53939-28-9
M. Wt: 238.41 g/mol
InChI Key: AMTITFMUKRZZEE-WAYWQWQTSA-N
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Description

(Z)-11-Hexadecenal is a compound that has been identified in various contexts related to insect pheromones. It is often associated with the chemical communication systems of moths and other insects. For instance, it has been found as a component in the sex attractant for the Great Dart, Eurois occulta, when mixed with (Z)-9-tetradecenyl acetate . Additionally, it is structurally similar to other pheromonal compounds synthesized for different species, such as (Z,Z)-11,13-hexadecadienal for the navel orangeworm and (Z)-13-hexadecen-11-YN-1-YL acetate for the processionary moth .

Synthesis Analysis

The synthesis of compounds structurally related to (Z)-11-Hexadecenal has been described in several studies. For example, the synthesis of (Z,Z)-11,13-hexadecadienal involves the reduction of an unsymmetrical conjugated diyne with dicyclohexylborane, producing the Z,Z isomer with high selectivity . Another related synthesis is that of (Z)-13-hexadecen-11-YN-1-YL acetate, which involves the coupling of ω-functionalized 1-alkynes with Z- or E-1-iodo-1-alkenes using a palladium catalyst under phase transfer conditions . These methods highlight the importance of stereospecific reactions in synthesizing pheromonal compounds with the correct geometric configuration.

Molecular Structure Analysis

The molecular structure of (Z)-11-Hexadecenal is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the 11th carbon. This geometric configuration is crucial for biological activity, as seen in the synthesis of related compounds where stereospecificity is a key factor in achieving the desired biological response . The presence of the double bond significantly affects the shape and chemical reactivity of the molecule, which in turn influences its interaction with biological receptors.

Chemical Reactions Analysis

Chemical reactions involving (Z)-11-Hexadecenal and related compounds often include the formation and manipulation of double bonds to achieve the desired stereochemistry. For instance, the Wittig reaction is used to introduce double bonds with specific configurations, as seen in the synthesis of (Z, Z, E)-7, 11, 13-Hexadecatrienal . Additionally, the stereocontrolled synthesis of (R,Z)- and (R,E)-14-methyl-8-hexadecenals demonstrates the use of SN2 type reactions to introduce chirality and geometric isomerism .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-11-Hexadecenal are influenced by its molecular structure. The presence of a double bond and a long aliphatic chain suggests that it would have a relatively low melting point and be liquid at room temperature. Its solubility in organic solvents would be high, while its solubility in water would be low due to the hydrophobic nature of the hydrocarbon chain. The reactivity of the aldehyde group also plays a role in its chemical behavior, as seen in the antimicrobial activity of related compounds like (Z)-2-methoxy-5-hexadecenoic acid . The aldehyde group can participate in various chemical reactions, such as oxidation and addition reactions, which are relevant in both synthetic chemistry and biological systems.

Scientific Research Applications

Use as a Sex Attractant in Moth Species

(Z)-11-Hexadecenal (Z11-16ALD) functions as a component of the sex pheromone in various moth species. It has been particularly studied for its role as a sex attractant. For instance, traps baited with Z11-16ALD have successfully captured male moths of several species, such as Egira rubrica, Stretchia plusiaeformis, and Annaphila danisticta, during early spring in eastern Washington State. This illustrates Z11-16ALD's effectiveness in attracting specific moth species, making it a valuable tool for pest managers and entomologists studying moth behavior and ecology (Landolt, Elmquist, & Zack, 2018).

In-depth Analysis of Sex Pheromone Composition

Studies have delved into the sex pheromone composition of various moth species, identifying (Z)-11-Hexadecenal as a major component. For instance, in Heliothis virescens females, it constitutes 77–91% of the sex pheromone composition. Field bioassays have demonstrated that a mixture of this compound with others significantly attracts male moths, indicating its critical role in the mating behavior of these species (Klun et al., 2004).

Behavioral Antagonism and Attraction in Moth Species

(Z)-11-Hexadecenal also plays a role in the complex behavioral dynamics of moths. For instance, in Helicoverpa zea, a compound similar to (Z)-11-Hexadecenal, namely (Z)-11-hexadecen-1-ol, has been found to act as a behavioral antagonist when mixed with the moth's pheromone blend. This compound influences the flight behavior of male moths, suggesting that (Z)-11-Hexadecenal and its derivatives can have nuanced effects on moth behavior, potentially influencing mating success and population dynamics (Quero & Baker, 2004).

Pheromone Gland Component Analysis and Behavioral Responses

Further research has explored the role of (Z)-11-Hexadecenal as a pheromone gland component in moth species like Helicoverpa armigera and Helicoverpa assulta. Studies involving comparative analysis of olfactory coding mechanisms and behavioral effects of pheromone gland components have provided insights into how these compounds influence moth behavior and communication. For instance, certain compounds have been found to act as behavioral antagonists or agonists, shaping the intra- and interspecific interactions within and between these moth species (Xu et al., 2016).

properties

IUPAC Name

(Z)-hexadec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTITFMUKRZZEE-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032303
Record name (Z)-11-Hexadecenal
Source EPA DSSTox
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Hexadecenal

CAS RN

53939-28-9
Record name (Z)-11-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecenal, (11Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-11-Hexadecenal
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Record name (Z)-hexadec-11-enal
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Record name 11-HEXADECENAL, (11Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
Y Tamaki, K Kawasaki, H Yamada… - Applied Entomology …, 1977 - jstage.jst.go.jp
Compound A2 was co-chromatographed with a 1: 1 mixture of (Z)-and (E)-ll-hcxadecenals, and compound B2 with al: 1 mixture of (Z)-and (E)-ll-hexadecenyl acetates. An increase in …
Number of citations: 132 www.jstage.jst.go.jp
K Arai, T Ando, S Tatsuki, K Usui, Y Ohguchi… - Agricultural and …, 1984 - jstage.jst.go.jp
18: Aid) have been identified as the sex phero-monesof this insect4'5) with a ratio 5: 1, and recently the third component,(Z)-9-hexadecenal, has been identified. 6) The biosynthetic …
Number of citations: 12 www.jstage.jst.go.jp
A Cork, EA Lobos - Entomologia experimentalis et applicata, 2003 - Wiley Online Library
Helicoverpa gelotopoeon Dyar is a very important pest of economic importance on cotton in Argentina. Analysis of female pheromone gland extracts prepared from 1‐ to 2‐day‐old …
Number of citations: 35 onlinelibrary.wiley.com
AR Gibb, B Pinese, D Tenakanai, AP Kawi… - Journal of chemical …, 2007 - Springer
The sex pheromone of the red banded mango caterpillar, Deanolis sublimbalis (Lepidoptera: Crambidae), a serious pest of the mango Mangifera indica (Anacardiaceae) in India and …
Number of citations: 43 link.springer.com
PJ Landolt, L Ream, DH Cha - Journal of the Kansas Entomological …, 2016 - BioOne
Materials and Methods Four field experiments were conducted that provide information on H. dysodea attraction to these 2 compounds at the dosages (septum load) used in the lures …
Number of citations: 3 bioone.org
A Brosset, M Islam, S Bonzano, ME Maffei… - Scientific Reports, 2021 - nature.com
It is well established that plants emit, detect and respond to volatile organic compounds; however, knowledge on the ability of plants to detect and respond to volatiles emitted by non-…
Number of citations: 5 www.nature.com
MJ Chaichi, S Mohammadkhani, M Mohseni… - Journal of the Iranian …, 2023 - Springer
Helicoverpa armigera (Lepidoptera: Noctuidae) is a widespread kind of pest in Iran and many countries around the world which are economically important. )Z(-11-hexadecenal has …
Number of citations: 0 link.springer.com
S Gothilf, M Kehat, E Dunkelblum… - Journal of Economic …, 1979 - academic.oup.com
The effectiveness of (Z)-11-hexadecenal (HDA) and (Z)-11-tetradecenal (TDA) in attracting male H. armigera (Hübner) was tested with 2 types of dispensers. When dental rolls were …
Number of citations: 18 academic.oup.com
K Kawazu, H Honda, S Nakamura, T Adati - Journal of Chemical Ecology, 2007 - Springer
Abstract Analysis of ovipositor extracts of the box tree pyralid, Glyphodes perspectalis (Lepidoptera: Crambidae), by coupled gas chromatography-electroantennogram detection and …
Number of citations: 64 link.springer.com
CJH Booij, S Voerman - Entomologia experimentalis et …, 1984 - Wiley Online Library
Traps baited with Z11–16: Ac, Z11–16: Ald, Z11–16:OH, and Z13–18: Ac, singly or in mixtures, were tested for their attractivity for males of microlepidoptera in an apple orchard, a mixed …
Number of citations: 8 onlinelibrary.wiley.com

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